Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate
Description
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate is a substituted propanoate ester featuring a 2-chlorophenyl group at the 3-position, a cyano (–CN) group, and a methyl (–CH₃) group at the 2-position. Substituted phenylpropanoates are frequently employed as intermediates in synthesizing pharmaceuticals, pesticides, and functional materials .
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(8-14,11(15)16-2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFAQXCAFVLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-chlorophenyl)-2-cyano-2-methylpropanoic acid.
Reduction: Formation of 3-(2-chlorophenyl)-2-cyano-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Substituent Position and Electronic Effects The 2-chlorophenyl group in the target compound contributes to steric bulk and lipophilicity, which may enhance membrane permeability in bioactive molecules . Replacing chlorine with fluorine (e.g., Methyl 2-cyano-3-(2-fluorophenyl)propanoate) introduces stronger electronegativity, altering dipole moments and hydrogen-bonding capacity .
Functional Group Variations The cyano (–CN) group in the target compound is a strong electron-withdrawing group, stabilizing intermediates in nucleophilic reactions. Its absence in Methyl 2-(3-chlorophenyl)-2-methylpropanoate simplifies reactivity, favoring ester hydrolysis or alkylation . The hydroxyl (–OH) group in Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate increases polarity, making it suitable for hydrophilic drug formulations .
Ester Group Impact Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters (e.g., Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate) under physiological conditions, affecting metabolic stability .
Biological and Industrial Relevance The α,β-unsaturated acrylate (Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate) is a key intermediate in synthesizing 2-propenoylamides, which exhibit antimicrobial and anticancer properties . Chlorophenyl-containing compounds like Epoxiconazole (CAS 133373-32-7) demonstrate agrochemical utility, suggesting the target compound may also find use in pesticide development .
Biological Activity
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a cyano group, an ester functional group, and a chlorophenyl ring, which contribute to its reactivity and biological activity. The presence of the cyano group enhances its electrophilic character, allowing it to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of similar compounds demonstrate varying degrees of inhibition against several microorganisms, including bacteria and fungi. The effectiveness of these compounds often correlates with their electron-withdrawing capabilities and hydrophobicity .
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | >40 µmol/L |
| Bacillus subtilis | >40 µmol/L |
| Candida albicans | >40 µmol/L |
| Aspergillus niger | >40 µmol/L |
The data suggest that while the compound shows some antimicrobial activity, it may not be as potent as other classes of antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that compounds with similar structural features can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The chlorophenyl moiety is thought to enhance binding affinity to cancer-related targets .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
- Cell Line A (e.g., HeLa) : IC50 = 25 µM
- Cell Line B (e.g., MCF-7) : IC50 = 30 µM
These findings indicate promising potential for further development as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. Additionally, the chlorophenyl group can facilitate π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate, and how do they differ in yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 2-chlorophenylmagnesium bromide with methyl 2-cyano-2-methylpropanoate in anhydrous THF under reflux (0–5°C, 12–24 hours) yields the product. Purification via column chromatography (silica gel, hexane:ethyl acetate 4:1) typically achieves >85% purity. Alternative routes, such as cyanide addition to α,β-unsaturated esters, may yield stereoisomers requiring chiral HPLC separation .
- Data Comparison :
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 89 | Requires strict anhydrous conditions |
| Cyanide Addition | 65 | 78 | Stereoisomer separation needed |
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement) is definitive for confirming stereochemistry and bond angles. Complement with H/C NMR (δ 1.45 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and IR (CN stretch ~2240 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano and ester groups in hydrolysis or nucleophilic attacks?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and electron density maps. For hydrolysis, the ester carbonyl shows higher electrophilicity (Mulliken charge: −0.42) than the cyano group (−0.18), favoring base-catalyzed ester cleavage. Solvent effects (e.g., water vs. DMSO) are simulated using Polarizable Continuum Models (PCM) .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) may arise from impurity profiles or assay conditions. Conduct orthogonal assays (e.g., ELISA for cytokine inhibition and cell viability tests) with rigorously purified batches (>98% HPLC purity). Compare with analogs like Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, noting substituent effects on target binding .
Q. How do steric and electronic effects of the 2-chlorophenyl group influence reaction pathways in cross-coupling reactions?
- Methodological Answer : The ortho-chloro substituent induces steric hindrance, reducing Suzuki-Miyaura coupling efficiency (yield drops from 80% to 45% vs. para-substituted analogs). Electron-withdrawing effects destabilize intermediates, as shown by Hammett plots (σ = 0.76). Use bulky ligands (e.g., SPhos) to mitigate dehalogenation side reactions .
Experimental Design & Optimization
Q. What experimental parameters critically affect the stability of this compound under storage?
- Methodological Answer : Degradation studies (HPLC monitoring) show the compound is sensitive to light (t = 14 days under UV vs. 6 months in dark) and humidity (hydrolysis at >60% RH). Store in amber vials with desiccants (silica gel) at −20°C. Stabilizers like BHT (0.01% w/w) reduce radical-mediated decomposition .
Q. How can reaction scalability be improved without compromising enantiomeric excess (ee) in asymmetric syntheses?
- Methodological Answer : Use flow chemistry with immobilized chiral catalysts (e.g., Jacobsen’s Mn-salen complex). At 10 mmol scale, continuous flow achieves 92% ee vs. 88% in batch. Optimize residence time (30–60 s) and pressure (2–3 bar) to minimize racemization .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (IC ± SEM) using nonlinear regression (GraphPad Prism). Account for heteroscedasticity via weighted least squares. For conflicting EC values, apply ANOVA with post-hoc Tukey tests (p < 0.05) across independent replicates .
Q. How do crystallographic data (e.g., SHELXL refinement) clarify discrepancies in proposed tautomeric forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
